
Qingyangshengenin
Overview
Description
Qingyangshengenin is a C-21 steroidal glycoside primarily isolated from Cynanchum species, including C. wilfordii (苦荞麦, CW) and C. otophyllum (青阳参) . Structurally, it consists of a tetracyclic pregnane core (deacylmetaplexigenin) esterified with aromatic acids such as p-anisoyl groups . Its molecular formula is C₄₉H₇₈O₁₆, with a molecular weight of 923.15 g/mol for this compound B .
Preparation Methods
Synthetic Routes and Reaction Conditions: Qingyangshengenin can be extracted from Cynanchum auriculatum using ultrasonic-assisted extraction. The optimal extraction conditions involve a hydrochloric acid concentration of 0.36 mol/L, a solid-liquid ratio of 1:10 (g/mL), 58% ethanol, 600 W ultrasonic power, an ultrasonic temperature of 63°C, and an ultrasonic time of 33 minutes .
Industrial Production Methods: The industrial production of this compound primarily relies on the extraction from plant sources. The process involves multiple steps, including chromatography over MCI, RP-C18, silica gel, Sephadex LH-20, and semi-preparative HPLC to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Qingyangshengenin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Biological Activities
Research has demonstrated that Qingyangshengenin exhibits several significant biological effects:
- Anti-inflammatory Properties : In vitro studies have shown that this compound can suppress the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in activated immune cells. In vivo studies indicate its efficacy in reducing inflammation in animal models of arthritis and colitis.
- Antioxidant Activity : The compound has been noted for its antioxidant properties, which may play a role in protecting cells from oxidative stress .
- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, this compound is being studied for potential neuroprotective effects, particularly in conditions like functional dyspepsia (FD) where central nervous system involvement is observed .
Applications in Therapeutics
This compound's potential therapeutic applications are broad and include:
- Inflammatory Diseases : Due to its anti-inflammatory properties, it may be used in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Neurological Disorders : The ability to penetrate the blood-brain barrier positions this compound as a candidate for treating neurological disorders, including neurodegenerative diseases .
- Toxicity Sensing : Recent studies have explored the use of this compound in sensing mercuric ions, indicating its potential application in environmental monitoring and toxicology .
Anti-inflammatory Research
A study investigating the anti-inflammatory effects of this compound involved administering the compound to animal models with induced arthritis. Results showed significant reductions in inflammatory markers and improved clinical scores compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions.
Pharmacokinetics and Tissue Distribution
A pharmacokinetic study assessed the distribution of this compound in normal and functional dyspepsia rats. The findings indicated that the compound was rapidly distributed across various tissues, with notable concentrations found in the stomach and small intestine, highlighting its relevance in gastrointestinal treatments .
Mechanism of Action
Qingyangshengenin exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular receptors and enzymes, modulating their activity. For instance, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Additionally, its anti-epileptic effects are linked to its interaction with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Pharmacological Activities :
- Antifungal : Exhibits potent inhibition against Sclerotinia sclerotiorum (IC₅₀ = 0.0034 µM), surpassing other derivatives like Di(p-anisoyl)qingyangshengenin (IC₅₀ = 0.0084–0.0053 µM) .
- Anticancer : Cytotoxic against K-562 leukemia cells (IC₅₀ = 6.72 µM) but less potent against MCF-7 breast cancer cells compared to rostratamin (IC₅₀ = 2.49 µM) .
- Pharmacokinetics : Crosses the blood-brain barrier and accumulates in gastrointestinal tissues, with enhanced bioavailability in functional dyspepsia (FD) models .
Structural and Functional Comparison with Similar Compounds
Structural Features
Key Structural Notes:
- This compound and caudatin share the deacylmetaplexigenin core but differ in esterification, impacting solubility and target affinity .
- Wilfosides (e.g., C1N, C1G) are glycosylated derivatives with enhanced antifungal activity due to sugar moieties .
Pharmacological Comparison
Antifungal Activity
Compound | Target Fungus | IC₅₀ (µM) | Reference |
---|---|---|---|
This compound | Sclerotinia sclerotiorum | 0.0034 | |
Di(p-anisoyl)this compound | S. sclerotiorum | 0.0084–0.0053 | |
Wilfoside C1N | Blumeria graminis | 63 µg/mL (≈68 µM) |
Key Finding : this compound is the most potent antifungal agent in its class, likely due to its optimized ester group .
Anticancer Activity
Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
This compound | K-562 (leukemia) | 6.72 | |
20-O-salicyl-kidjoranin | HL-60 (leukemia) | 6.72 | |
Rostratamin | MCF-7 (breast cancer) | 2.49 |
Key Finding : While this compound shows moderate cytotoxicity, rostratamin and 20-O-salicyl-kidjoranin exhibit superior activity against specific cell lines, suggesting structural modifications (e.g., salicyl groups) enhance potency .
Pharmacokinetic Profiles
Key Finding : this compound’s unique ability to cross the blood-brain barrier and accumulate in the gastrointestinal tract makes it a candidate for neurological and FD-related applications .
Biological Activity
Qingyangshengenin is a natural compound classified as a glycoside, primarily isolated from the roots of Cynanchum otophyllum, a plant native to China. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and potential neuroprotective effects. This article synthesizes current research findings regarding the biological activity of this compound, including detailed data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and features a complex sugar moiety structure, which is essential for its biological functions. The compound's ability to cross the blood-brain barrier distinguishes it from many other similar compounds, suggesting potential applications in neurological disorders.
1. Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in activated immune cells. In vivo studies further support these findings, showing that this compound can ameliorate inflammation in animal models of arthritis and colitis .
Table 1: Summary of Anti-Inflammatory Studies on this compound
Study Type | Model | Observations |
---|---|---|
In Vitro | Immune Cells | Reduced NO and cytokine levels |
In Vivo | Arthritis Model | Decreased inflammation markers |
In Vivo | Colitis Model | Amelioration of symptoms |
2. Antioxidant Activity
This compound has also been noted for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound’s antioxidant capacity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
Table 2: Comparison of Antioxidant Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 25 | Free radical scavenging |
Baishouwu Benzophenone | 15 | Stronger antioxidant capacity |
Syringic Acid | 30 | Plant defense mechanisms |
3. Neuroprotective Effects
Recent studies have suggested that this compound may offer neuroprotective benefits by reducing amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease. It has been shown to decrease Aβ expression at the mRNA level, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Case Study: Neuroprotective Effects against Aβ Toxicity
In a controlled study involving neuronal cell lines exposed to Aβ, treatment with this compound resulted in:
- Reduction in cell death by 40% compared to untreated controls.
- Decreased levels of inflammatory markers , suggesting an anti-inflammatory mechanism alongside its neuroprotective effects.
Pharmacokinetics and Tissue Distribution
Pharmacokinetic studies have revealed that this compound is rapidly distributed across various tissues, with notable accumulation in the stomach and small intestine. This distribution pattern indicates its potential efficacy in treating gastrointestinal disorders, such as functional dyspepsia .
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
AUC (0-t) | 526.14 |
Volume of Distribution | Low in FD state |
Clearance Rate | Significantly altered in FD state |
Q & A
Basic Research Question
Q. What are the optimal chromatographic methods for isolating Qingyangshengenin B from Cynanchum otophyllum (青阳参), and how can purity be validated?
Methodological Answer :
- Extraction : Use ethanol or methanol-based solvent systems for initial extraction, followed by liquid-liquid partitioning to remove polar impurities .
- Chromatography : Employ reverse-phase HPLC with C18 columns (e.g., 5 µm particle size, 250 mm × 4.6 mm) and a gradient of acetonitrile/water (e.g., 30%–60% over 40 minutes) for separation. Confirm peak retention times against known standards .
- Purity Validation : Combine UV-Vis spectroscopy (λ~210–280 nm for steroidal compounds) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 647.3 for this compound B) and ensure ≥95% purity .
Basic Research Question
Q. Which spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?
Methodological Answer :
- NMR : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and glycosidic linkages. For example, HMBC correlations between anomeric protons (δ~4.8–5.2 ppm) and aglycone carbons confirm glycosidation sites .
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration via single-crystal diffraction (e.g., compare experimental vs. computed CD spectra) .
- MS/MS Fragmentation : Analyze collision-induced dissociation (CID) patterns to differentiate isomeric forms (e.g., this compound B vs. Otophylloside A) .
Advanced Research Question
Q. How can researchers design dose-response experiments to evaluate this compound B’s anti-inflammatory activity while minimizing cytotoxicity?
Methodological Answer :
- Cell Models : Use RAW 264.7 macrophages or primary human monocytes stimulated with LPS (1 µg/mL). Include a positive control (e.g., dexamethasone) and vehicle control .
- Dose Range : Test 0.1–100 µM concentrations, with triplicate wells per dose. Use MTT or Alamar Blue assays to measure viability at 24/48 hours. Exclude doses causing >20% cytotoxicity .
- Inflammatory Markers : Quantify TNF-α/IL-6 via ELISA or qPCR. Apply ANOVA with post-hoc Tukey tests to compare treatment groups (p<0.05). Report IC50 values with 95% confidence intervals .
Advanced Research Question
Q. How should conflicting reports about this compound B’s pro-apoptotic vs. anti-apoptotic effects in cancer cells be systematically analyzed?
Methodological Answer :
- Contextual Variables : Compare cell lines (e.g., HepG2 vs. MCF-7), exposure times (12 vs. 48 hours), and assay endpoints (Annexin V vs. TUNEL) across studies .
- Pathway Profiling : Perform RNA-seq or phospho-kinase arrays to identify context-dependent signaling (e.g., Bax/Bcl-2 ratios in p53-wildtype vs. mutant cells) .
- Meta-Analysis : Use PRISMA guidelines to aggregate data from ≥5 studies. Calculate heterogeneity (I² statistic) and apply random-effects models if I² >50% .
Advanced Research Question
Q. What strategies improve the reproducibility of in vivo pharmacokinetic studies for this compound B?
Methodological Answer :
- Animal Models : Standardize Sprague-Dawley rat cohorts (n=6–8/group, 200–250 g) with controlled diets. Avoid sex-based variability by using males only .
- Bioanalytical Validation : Develop a UPLC-MS/MS method with lower limit of quantification (LLOQ) ≤1 ng/mL. Validate precision (CV <15%) and accuracy (85–115%) per FDA guidelines .
- Data Reporting : Include raw plasma concentration-time curves, non-compartmental parameters (AUC, Cmax, t1/2), and individual animal data in supplementary files .
Advanced Research Question
Q. How can computational methods predict this compound B’s interactions with cytochrome P450 enzymes to guide toxicity studies?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in CYP3A4/2D6 active sites. Validate with co-crystallized ligands (e.g., ketoconazole) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Calculate binding free energy via MM-PBSA .
- In Vitro Validation : Test inhibition of human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Compare IC50 values to predictions .
Properties
IUPAC Name |
(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGSWAJVVVYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331162 | |
Record name | Qingyangshengenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84745-94-8 | |
Record name | QUINGYANGSHENGENIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Qingyangshengenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.